4-Amino-6-chloro-5-methoxypyrimidine
Overview
Description
The compound 4-Amino-6-chloro-5-methoxypyrimidine is a pyrimidine derivative that has been the subject of various studies due to its potential biological activities and its role as a building block in the synthesis of more complex molecules. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as analgesic, anti-inflammatory, and antihypertensive agents .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization reactions and nucleophilic substitutions. For instance, the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved by cyclization of a formamidine precursor followed by nucleophilic substitution of a 4-chloro group with substituted aromatic amine or phenoxide . Similarly, 2-amino-4-methoxy-6-methylthiopyrimidine was synthesized from 4-chloro-6-methoxypyrimidine using sodium thiomethylate, with a high yield and purity under optimum conditions .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, as evidenced by the crystal structure determination of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine, which revealed a disordered chlorine atom and methyl group . Additionally, the molecular structure of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was investigated using both experimental and theoretical techniques, confirming the coherence between theoretical and experimental values .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives allows for the construction of various nitrogen heterocyclic compounds. For example, the compound 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile was used as a building block to create Schiff bases and other heterocyclic compounds like pyrazoles, pyrimidines, and diazepines through reactions with bifunctional nucleophiles . Abnormal condensation products were also observed when 4-amino-6-chloro-2-methoxypyrimidine reacted with p-nitrobenzenesulfonyl chloride, leading to the formation of by-products with complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are crucial for their biological activity. The compound 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was analyzed for its molecular stability, charge localization, and delocalization, as well as its dipole moment and polarizability. These properties are important for understanding the compound's interaction with biological targets, such as the I1 imidazoline receptor, which is relevant for antihypertensive activity .
Scientific Research Applications
Synthetic Innovation
4-Amino-6-chloro-5-methoxypyrimidine (ACMP) plays a significant role in synthetic chemistry. It is prepared by methoxylation of 2-amino-4-chloropyrimidine, which is derived from isocytosine. Its synthesis has been optimized for industrial production due to its low cost, easy process, and high yields, making it valuable for large-scale applications (Ju Xiu-lian, 2009).
Solubility and Thermodynamics
The solubility of ACMP in various organic solvents has been extensively studied. This research is crucial for understanding its behavior in different mediums, which is essential for its application in various chemical processes. The study provides detailed insights into the solubility trends and thermodynamic properties of ACMP in different solvents (Ganbing Yao, Zhanxiang Xia, Zhihui Li, 2017).
Spectroscopic Analysis
Detailed spectroscopic analysis, including infrared, Raman, NMR, and UV spectra of ACMP, offers critical insights into its molecular structure. Such studies are fundamental in understanding the compound's chemical properties and behavior under various conditions. This research is pivotal for applications in materials science and pharmaceuticals (Z. Cinar, M. Karabacak, M. Cinar, M. Kurt, P. Chinna Babu, N. Sundaraganesan, 2013).
Antimicrobial Applications
A study on the condensation of ACMP with aromatic aldehydes resulted in Schiff base pyrimidine derivatives. These compounds exhibited potent antibacterial and antifungal activities, indicating ACMP's potential use in developing new antimicrobial agents. Such applications are significant in addressing the growing need for new antimicrobials due to increasing drug resistance (W. Al-Masoudi, Abeer Laily Mohmmed, W. H. Abass, N. Al-Masoudi, 2015).
Chemical Reactivity and Molecular Interactions
Understanding the chemical reactivity of ACMP and its interactions with other molecules is essential for its application in synthetic chemistry. Studies focusing on its reactivity and the formation of various derivatives provide valuable insights for its use in creating new compounds with potential applications in various fields (S. Sengmany, E. L. Gall, Eric Léonel, 2011).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
6-chloro-5-methoxypyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJZJNHQPBMCFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198229 | |
Record name | 6-Chloro-5-methoxypyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-chloro-5-methoxypyrimidine | |
CAS RN |
5018-41-7 | |
Record name | 6-Chloro-5-methoxy-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5018-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-methoxy-4-pyrimidinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-5-methoxypyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-5-methoxypyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHLORO-5-METHOXY-4-PYRIMIDINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTV46J7E54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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